Cas no 2229548-73-4 (2-(2-chloro-6-methoxyphenyl)-2-methylpropanal)

2-(2-chloro-6-methoxyphenyl)-2-methylpropanal 化学的及び物理的性質
名前と識別子
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- 2-(2-chloro-6-methoxyphenyl)-2-methylpropanal
- 2229548-73-4
- EN300-1976353
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- インチ: 1S/C11H13ClO2/c1-11(2,7-13)10-8(12)5-4-6-9(10)14-3/h4-7H,1-3H3
- InChIKey: RUGSWXPIPGBTPZ-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C(C=O)(C)C)OC
計算された属性
- 精确分子量: 212.0604073g/mol
- 同位素质量: 212.0604073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- XLogP3: 2.9
2-(2-chloro-6-methoxyphenyl)-2-methylpropanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1976353-0.25g |
2-(2-chloro-6-methoxyphenyl)-2-methylpropanal |
2229548-73-4 | 0.25g |
$1170.0 | 2023-09-16 | ||
Enamine | EN300-1976353-0.5g |
2-(2-chloro-6-methoxyphenyl)-2-methylpropanal |
2229548-73-4 | 0.5g |
$1221.0 | 2023-09-16 | ||
Enamine | EN300-1976353-10.0g |
2-(2-chloro-6-methoxyphenyl)-2-methylpropanal |
2229548-73-4 | 10g |
$5467.0 | 2023-06-02 | ||
Enamine | EN300-1976353-5.0g |
2-(2-chloro-6-methoxyphenyl)-2-methylpropanal |
2229548-73-4 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1976353-10g |
2-(2-chloro-6-methoxyphenyl)-2-methylpropanal |
2229548-73-4 | 10g |
$5467.0 | 2023-09-16 | ||
Enamine | EN300-1976353-2.5g |
2-(2-chloro-6-methoxyphenyl)-2-methylpropanal |
2229548-73-4 | 2.5g |
$2492.0 | 2023-09-16 | ||
Enamine | EN300-1976353-5g |
2-(2-chloro-6-methoxyphenyl)-2-methylpropanal |
2229548-73-4 | 5g |
$3687.0 | 2023-09-16 | ||
Enamine | EN300-1976353-1.0g |
2-(2-chloro-6-methoxyphenyl)-2-methylpropanal |
2229548-73-4 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1976353-0.05g |
2-(2-chloro-6-methoxyphenyl)-2-methylpropanal |
2229548-73-4 | 0.05g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1976353-1g |
2-(2-chloro-6-methoxyphenyl)-2-methylpropanal |
2229548-73-4 | 1g |
$1272.0 | 2023-09-16 |
2-(2-chloro-6-methoxyphenyl)-2-methylpropanal 関連文献
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1. Back matter
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
2-(2-chloro-6-methoxyphenyl)-2-methylpropanalに関する追加情報
Introduction to 2-(2-chloro-6-methoxyphenyl)-2-methylpropanal (CAS No. 2229548-73-4)
2-(2-chloro-6-methoxyphenyl)-2-methylpropanal, with the chemical identifier CAS No. 2229548-73-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This aldehyde derivative exhibits a unique structural framework that has garnered attention for its potential applications in synthetic chemistry and medicinal chemistry. The compound features a phenyl ring substituted with both a chloro and methoxy group, which are known to influence its reactivity and biological properties. Additionally, the presence of an aldehyde group and a branched alkyl side chain contributes to its diverse chemical behavior, making it a valuable intermediate in the synthesis of more complex molecules.
The< strong>2-chloro-6-methoxyphenyl moiety is particularly noteworthy due to its ability to participate in various electronic and steric interactions. These interactions can be harnessed in the design of novel pharmaceuticals, where precise control over molecular architecture is crucial for achieving desired biological activities. The chloro group, in particular, is known to enhance the lipophilicity of the molecule, which can improve its absorption and distribution within biological systems. Meanwhile, the methoxy group introduces a polar character, which can modulate solubility and interaction with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of aldehyde-containing compounds. Aldehydes are versatile functional groups that can serve as key intermediates in the synthesis of heterocyclic scaffolds, which are prevalent in many bioactive molecules. The< strong>2-(2-chloro-6-methoxyphenyl)-2-methylpropanal structure provides a platform for further derivatization, allowing chemists to explore a wide range of possible modifications. These modifications can be tailored to optimize specific pharmacokinetic or pharmacodynamic properties, making this compound a promising candidate for drug discovery programs.
One of the most exciting aspects of this compound is its potential application in the development of novel therapeutic agents. The< strong>CAS No. 2229548-73-4 identifier ensures its uniqueness and traceability in research settings, facilitating accurate documentation and collaboration among scientists. Current research suggests that derivatives of this compound may exhibit inhibitory activity against various enzymes and receptors involved in metabolic pathways relevant to diseases such as cancer and inflammation. The ability to fine-tune the structure through strategic functionalization offers a powerful tool for designing molecules with enhanced specificity and reduced side effects.
The synthesis of< strong>2-(2-chloro-6-methoxyphenyl)-2-methylpropanal involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of the< strong>2-chloro-6-methoxyphenyl precursor through nucleophilic aromatic substitution or other suitable methods. This intermediate is then coupled with an appropriate alkylating agent to introduce the branched alkyl side chain. The final step involves formylation at the desired position, yielding the target aldehyde derivative. Each step in this synthesis requires careful optimization to ensure high yield and purity, underscoring the compound's importance as a synthetic building block.
The< strong>molecular structure of 2-(2-chloro-6-methoxyphenyl)-2-methylpropanal also makes it an attractive candidate for computational studies. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, can provide insights into its behavior both in isolation and when interacting with biological targets. These studies can help predict binding affinities, identify potential binding pockets, and guide the design of next-generation analogs with improved properties. The integration of experimental data with computational predictions offers a holistic approach to drug discovery, leveraging the strengths of both experimental chemistry and theoretical modeling.
In conclusion, 2-(2-chloro-6-methoxyphenyl)-2-methylpropanal (CAS No. 2229548-73-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its synthetic accessibility, make it a valuable tool for exploring new therapeutic strategies. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of innovative treatments for various diseases.
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